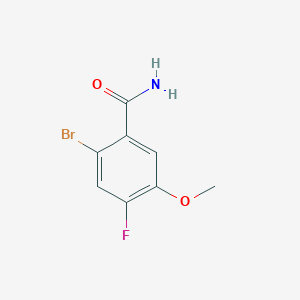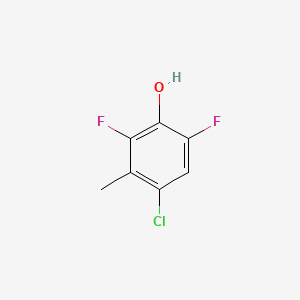
4-Chloro-2,6-difluoro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-difluoro-3-methylphenol is an organic compound with the molecular formula C7H5ClF2O It is a derivative of phenol, characterized by the presence of chlorine and fluorine atoms at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluoro-3-methylphenol typically involves the halogenation of 3-methylphenol. The process includes the introduction of chlorine and fluorine atoms at the 4 and 2,6 positions, respectively. One common method involves the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled conditions to achieve the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process is optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The compound is then purified through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,6-difluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-difluoro-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-difluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms influences its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Difluoro-3-methylphenol: Similar in structure but lacks the chlorine atom.
4-Chloro-3-methylphenol: Contains chlorine but lacks fluorine atoms.
4-Chloro-2,6-dimethylphenol: Contains additional methyl groups instead of fluorine atoms.
Uniqueness: 4-Chloro-2,6-difluoro-3-methylphenol is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties
Propiedades
IUPAC Name |
4-chloro-2,6-difluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAUROITSFAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
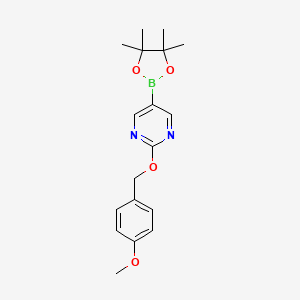
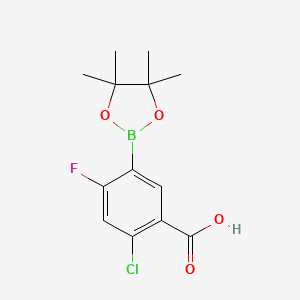



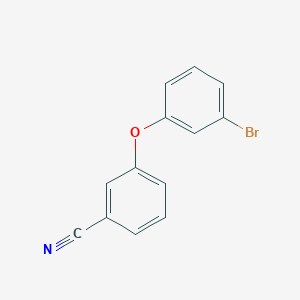
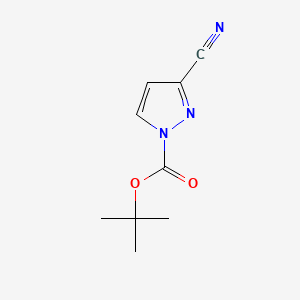
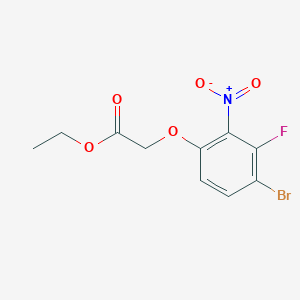
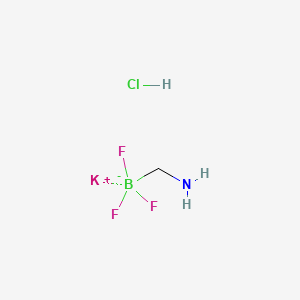


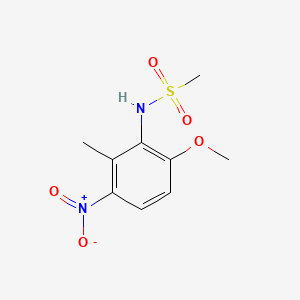
![3-[(Tert-butoxy)carbonyl]-5-(dihydroxyboranyl)benzoic acid](/img/structure/B8207705.png)
